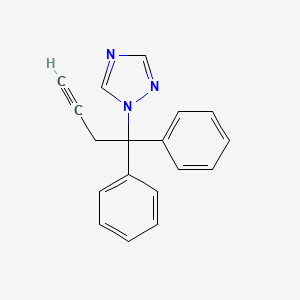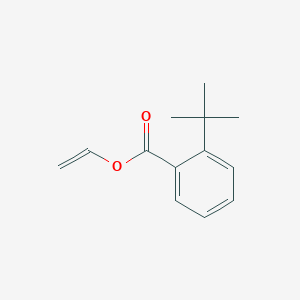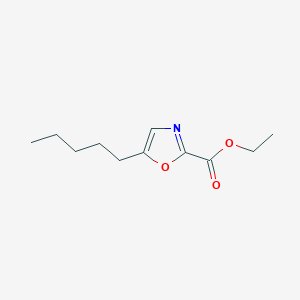
Ethyl 5-pentyl-1,3-oxazole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-pentyl-1,3-oxazole-2-carboxylate is an organic compound belonging to the oxazole family. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by an ethyl ester group at the 2-position and a pentyl group at the 5-position of the oxazole ring. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 5-pentyl-1,3-oxazole-2-carboxylate can be synthesized through several methods. One common approach involves the cyclization of α-haloketones with amides in the presence of a base. For instance, the reaction of ethyl 2-bromo-3-oxobutanoate with pentylamine in the presence of a base like sodium hydride can yield the desired oxazole compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5-pentyl-1,3-oxazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the 2-position of the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Oxazole-2-carboxylic acid derivatives.
Reduction: Ethyl 5-pentyl-1,3-oxazole-2-methanol.
Substitution: Various substituted oxazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 5-pentyl-1,3-oxazole-2-carboxylate is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of ethyl 5-pentyl-1,3-oxazole-2-carboxylate involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The ester group can undergo hydrolysis to release the active oxazole moiety, which then interacts with enzymes or receptors in biological systems .
Comparación Con Compuestos Similares
Ethyl 5-pentyl-1,3-oxazole-2-carboxylate can be compared with other oxazole derivatives such as:
Ethyl 5-tert-pentyl-1,3-oxazole-4-carboxylate: Similar structure but with a tert-pentyl group at the 5-position.
Ethyl 5-(2-phenylethyl)-1,3-oxazole-4-carboxylate: Contains a phenylethyl group instead of a pentyl group.
Ethyl 1,3-oxazole-2-carboxylate: Lacks the pentyl group, making it less hydrophobic .
These comparisons highlight the unique properties of this compound, such as its hydrophobicity and potential for specific biological interactions.
Propiedades
Número CAS |
89967-32-8 |
|---|---|
Fórmula molecular |
C11H17NO3 |
Peso molecular |
211.26 g/mol |
Nombre IUPAC |
ethyl 5-pentyl-1,3-oxazole-2-carboxylate |
InChI |
InChI=1S/C11H17NO3/c1-3-5-6-7-9-8-12-10(15-9)11(13)14-4-2/h8H,3-7H2,1-2H3 |
Clave InChI |
PGRDLCROYFQLMK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1=CN=C(O1)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(E)-[(2,4-dinitrophenyl)hydrazinylidene]methyl]-4-hydroxybenzoic acid](/img/structure/B14395967.png)

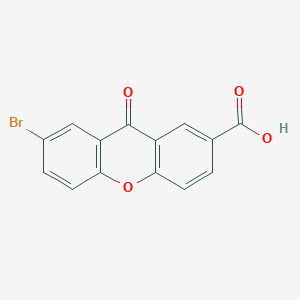
![7-Methyl-7H-cyclopenta[B]pyridine](/img/structure/B14395983.png)
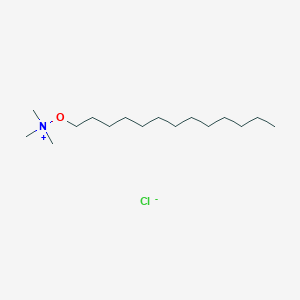
![1-[2-(2-Chloro-6-methylphenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14395996.png)
![12-Hexyl-7-phenyl-5,6,8,9,10,12-hexahydrobenzo[c]acridine](/img/structure/B14396012.png)
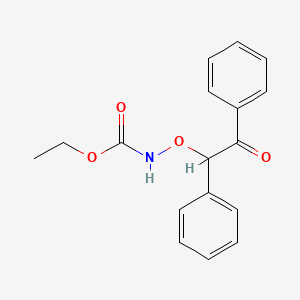
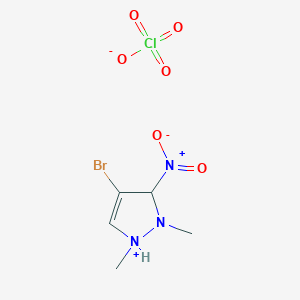

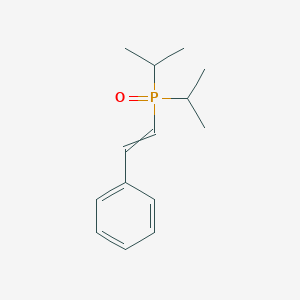
![(2,4-Diphenylpyrido[1,2-a][1,3]diazepin-5-yl)(phenyl)methanone](/img/structure/B14396036.png)
